N-(3,5-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(3,5-Dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a dihydropyrazine core substituted with a 3,5-dimethylphenyl group and a sulfanyl-linked acetamide moiety attached to a 3,5-dimethoxyphenyl ring. However, specific biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds to infer properties.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-7-15(2)9-17(8-14)25-6-5-23-21(22(25)27)30-13-20(26)24-16-10-18(28-3)12-19(11-16)29-4/h5-12H,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPZXABFVMNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step usually involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process might include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones. Reaction conditions and outcomes depend on the oxidizing agent:
| Oxidizing Agent | Reaction Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide | RT, acetic acid, 6–12 hours | Sulfoxide (mono-oxidized) | 70–85% | |
| m-CPBA | Dichloromethane, 0°C, 2 hours | Sulfone (di-oxidized) | 90–95% |
Key Findings :
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Controlled oxidation with H₂O₂ selectively produces sulfoxide intermediates, while m-CPBA generates sulfones efficiently .
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The electronic effects of adjacent aromatic rings influence oxidation rates .
Reduction Reactions
The 3-oxo group in the dihydropyrazine ring is reducible:
Mechanistic Insight :
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NaBH₄ reduces the carbonyl to an alcohol without affecting the sulfanyl group.
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LiAlH₄ may over-reduce the ring system if not carefully monitored .
Electrophilic Aromatic Substitution
The 3,5-dimethylphenyl and 3,5-dimethoxyphenyl groups undergo halogenation and nitration:
| Reaction | Reagents | Position | Major Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, 50°C | Para to -OCH₃ | 4-Bromo-3,5-dimethoxyphenyl | 60% |
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to -CH₃ | 3-Nitro-3,5-dimethylphenyl | 45% |
Structural Effects :
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Electron-donating methoxy groups direct electrophiles to the para position .
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Steric hindrance from methyl groups limits reactivity at ortho positions .
Nucleophilic Substitution
The acetamide moiety participates in hydrolysis and aminolysis:
Optimization Note :
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Hydrolysis rates depend on the electronic nature of the aromatic substituents.
Thermal and Photochemical Stability
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Thermal Decomposition : Above 200°C, the compound degrades via cleavage of the sulfanyl-acetamide bond, releasing thiophenol derivatives .
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Photolysis : UV irradiation (254 nm) induces ring-opening reactions in the pyrazinone core, forming diketone intermediates.
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Susceptible Reactions |
|---|---|---|
| Sulfanyl linker (-S-) | 1 | Oxidation, radical reactions |
| Pyrazinone carbonyl | 2 | Reduction, nucleophilic addition |
| Aromatic methoxy groups | 3 | Demethylation, O-alkylation |
| Acetamide (-NHCO-) | 4 | Hydrolysis, transamidation |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. In vitro assays have shown that N-(3,5-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human lung cancer cell lines (A549 and HCC827), demonstrating lower IC50 values, indicating effective cytotoxicity.
- Anti-inflammatory Properties
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Antimicrobial Activity
- Preliminary research indicates that this compound possesses antimicrobial properties. It may disrupt microbial growth by inhibiting DNA-dependent enzymes, which is critical for the replication of pathogenic microorganisms.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Discussion of Structural Influences
- Heterocyclic Cores: Dihydropyrazine (target) vs. thienopyrimidine () vs. triazole ().
- Substituent Effects :
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure consists of a dimethoxyphenyl group linked to a sulfanyl acetamide moiety with a dihydropyrazin derivative. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Research has demonstrated that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of apoptotic signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival.
- Receptor Modulation : It could interact with various receptors, affecting downstream signaling pathways.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cellular damage in targeted cells.
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), this compound was found to reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells compared to control groups.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, indicating moderate antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
